3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the class of azabicyclic compounds, which are characterized by their unique ring structures containing nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly as a ligand for dopamine receptors. The presence of the 4-chlorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is derived from the bicyclo[3.2.1]octane framework, which is known for its conformational rigidity and ability to mimic natural products. It is classified under azabicyclic compounds, specifically those that exhibit biological activity related to neurotransmitter systems. Research has shown that derivatives of this compound can interact with dopamine receptors, indicating potential applications in treating neurological disorders.
The synthesis of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves several key steps:
Recent studies have employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times, demonstrating significant improvements over traditional methods .
The molecular structure of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol can be represented as follows:
The compound's three-dimensional conformation contributes to its biological activity by influencing its interaction with receptor sites .
The compound undergoes several notable chemical reactions:
These reactions are typically conducted under inert atmospheres to prevent oxidation and degradation of sensitive intermediates .
The mechanism of action for 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol primarily involves its interaction with dopamine receptors, specifically D2-like receptors. The binding affinity and selectivity for these receptors suggest that it may modulate dopaminergic signaling pathways, which are crucial in various neurological processes such as mood regulation and motor control.
Studies indicate that structural modifications on the bicyclic core can significantly alter receptor affinity and selectivity, highlighting the importance of precise molecular design in drug development .
The physical properties of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture due to the presence of functional groups such as hydroxyls and chlorines .
The primary applications of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol lie in medicinal chemistry and pharmacology:
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetically derived organic compound belonging to the tropane alkaloid structural family. Its core consists of an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic system featuring a nitrogen atom at the bridgehead position (position 8). The "3-ol" designation indicates a hydroxyl group at the third carbon, while the "3-(4-chlorophenyl)" prefix denotes a chlorinated phenyl ring attached to the same carbon (C3), creating a tertiary alcohol. This C3 substitution pattern generates a chiral center, necessitating stereochemical descriptors. The enantiomerically pure form, (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 2269478-73-9), is frequently studied for its specific biological interactions [1] [9].
Table 1: Key Chemical Identifiers of 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | Fluorochem [4] |
CAS Number (Racemate) | 1159155-92-6 | Fluorochem [4] |
CAS Number ((1R,3S,5S)-Enantiomer) | 2269478-73-9 | Smolecule [9] |
CAS Number (HCl Salt) | 1795278-26-0 | BLD Pharm [7] |
Molecular Formula | C₁₃H₁₆ClNO | PubChem, Smolecule [1] [9] |
Molecular Weight | 237.73 g/mol | Fluorochem, Smolecule [4] [9] |
Canonical SMILES | OC1(c2ccc(Cl)cc2)CC2CCC(C1)N2 | Fluorochem [4] |
InChI Key | ZAXYAEZKNZBVTK-UHFFFAOYSA-N | Fluorochem [4] |
The bicyclic framework classifies it as a nortropane derivative (tropane lacking the N-methyl group). Key structural features governing its physicochemical and biological properties include:
This compound emerged as a significant scaffold in medicinal chemistry research during the late 2000s and early 2010s, primarily driven by the search for novel modulators of neuropharmacological targets. Its historical development is marked by two key phases:
Early Exploration of the Azabicyclic Core: The unsubstituted parent compound, 8-azabicyclo[3.2.1]octan-3-ol (CAS 501-33-7), is a known alkaloid structural motif. Research into its derivatives for neuroprotective applications laid foundational groundwork. Patents filed in the mid-1990s described derivatives containing the 8-azabicyclo[3.2.1]octan-3-ol moiety (e.g., chroman-4-ol and piperidinyl-alkanol derivatives) investigated for treating CNS disorders like stroke, Alzheimer's disease, Parkinson's disease, and pain [5]. This highlighted the intrinsic bioactivity potential of the scaffold.
Targeted Development as Receptor Antagonists: A pivotal shift occurred with the discovery of the potent biological activity conferred by introducing the 4-chlorophenyl group at C3. In 2011, seminal research published in Bioorganic & Medicinal Chemistry Letters detailed the rational design and synthesis of a series of 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-yl propanamides. This work identified specific compounds (e.g., 47 and 48) within this series as potent and selective antagonists of the vasopressin V1A receptor (V1AR). These compounds exhibited high binding affinity (Ki values in the low nanomolar range) and selectivity over related receptors like V2 and OT [2]. This discovery positioned the 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol core as a privileged structure for V1AR antagonism, relevant to conditions like anxiety, hypertension, heart failure, and dysmenorrhea.
Subsequent research expanded its scope beyond V1AR. Modifications on the nitrogen atom (e.g., alkylation, propionamide linkage) or the phenyl ring yielded derivatives explored for diverse activities. Evidence suggests potential interactions with serotonergic pathways (e.g., SSRI-like activity for the (1R,3S,5S) enantiomer) and the opioid system (mu-opioid receptor binding contributing to analgesic effects) [9]. Its presence as a test ligand (ID 14414) in specialized pharmacological databases like PDSP Ki DB further underscores its importance as a research tool for receptor profiling [3].
Table 2: Key Pharmacological Research Milestones for the 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol Scaffold
Timeframe | Research Focus | Key Finding/Compound | Significance |
---|---|---|---|
Mid-1990s | Neuroprotective Alkaloids | Chroman-4-ol/piperidinyl-alkanol derivatives containing 8-azabicyclo[3.2.1]octan-3-ol | Established core scaffold's potential in CNS disorders [5] |
2011 | Vasopressin Receptor Antagonism | Propanamides 47 & 48 (High affinity V1A antagonists) | Identified core as privileged structure for selective V1A blockade [2] |
Post-2011 | Structural Diversification & Target Exploration | Enantiopure (1R,3S,5S) form, N-substituted derivatives | Exploration of SSRI, opioid analgesic, and other potential activities [9] |
The compound remains a subject of ongoing research, particularly concerning the synthesis of enantiopure forms, prodrug development, and exploration of its mechanisms beyond V1A antagonism. Its journey exemplifies the evolution of a structural motif from a simple alkaloid framework to a versatile template for probing complex biological pathways and developing potential therapeutics.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5